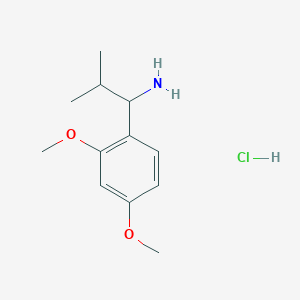

1-(2,4-Dimethoxyphenyl)-2-methylpropan-1-amine hydrochloride

Description

1-(2,4-Dimethoxyphenyl)-2-methylpropan-1-amine hydrochloride is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a 2,4-dimethoxyphenyl group attached to a 2-methylpropan-1-amine backbone. It is commonly used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name |

1-(2,4-dimethoxyphenyl)-2-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2.ClH/c1-8(2)12(13)10-6-5-9(14-3)7-11(10)15-4;/h5-8,12H,13H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJEYZCDRYDDASN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=C(C=C(C=C1)OC)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common and effective synthetic approach to 1-(2,4-Dimethoxyphenyl)-2-methylpropan-1-amine hydrochloride involves reductive amination of 2,4-dimethoxybenzaldehyde with a suitable amine precursor.

-

- 2,4-Dimethoxybenzaldehyde

- Appropriate amine (e.g., methylamine or related amine derivative)

Key Reaction:

Reductive amination of the aldehyde with the amine forms an imine intermediate, which is subsequently reduced to the target amine.-

- Sodium triacetoxyborohydride (NaBH(OAc)3) is commonly used due to its mildness and selectivity.

- Catalytic hydrogenation employing hydrogen gas with a catalyst such as palladium on carbon (Pd/C) is an alternative.

-

- Organic solvents like dichloromethane (DCM) or methanol are preferred.

- The reaction is typically conducted at room temperature to moderate heating (20–40°C).

-

- Acid catalysts such as acetic acid may be added to promote imine formation.

- pH control is critical to optimize yield and minimize side reactions.

-

- Typically ranges from several hours to overnight (6–24 hours), depending on scale and conditions.

Industrial Scale Preparation

On an industrial scale, the preparation method is adapted to enhance efficiency, yield, and purity:

-

- Utilized to improve reaction control, heat transfer, and scalability.

- Allow precise control over reaction time and temperature, leading to higher throughput.

Optimized Reaction Conditions:

- Concentration of reactants, solvent choice, and catalyst loading are optimized for maximum yield.

- Use of automated monitoring systems to track reaction progress.

-

- Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) to obtain high-purity hydrochloride salt.

- Chromatographic methods (e.g., flash chromatography, preparative HPLC) may be employed for further purification.

Detailed Reaction Scheme and Conditions

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 2,4-Dimethoxybenzaldehyde + Methylamine (1 eq.) in DCM | Formation of imine intermediate under mild acid catalysis (acetic acid, catalytic) | Imine intermediate |

| 2 | Sodium triacetoxyborohydride (1.2 eq.), room temperature, 12 h | Reduction of imine to amine | 1-(2,4-Dimethoxyphenyl)-2-methylpropan-1-amine |

| 3 | Treatment with HCl in ethanol | Formation of hydrochloride salt | This compound |

Alternative Preparation Methods

-

- The imine intermediate or nitro precursor can be hydrogenated using Pd/C catalyst under hydrogen atmosphere (1–3 atm) in solvents like methanol.

- This method is advantageous for large-scale synthesis due to cleaner reaction profiles and ease of catalyst recovery.

Reductive Amination Using Other Reducing Agents:

- Sodium borohydride (NaBH4) in methanol can be used but is less selective and may require protection of sensitive groups.

Purification and Characterization

-

- Recrystallization is the primary method to isolate the hydrochloride salt.

- Solvent systems such as ethanol/ether or ethyl acetate/hexane mixtures are effective.

- Chromatography may be used when impurities are present.

-

- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structure.

- Mass spectrometry (MS) for molecular weight verification.

- High-Performance Liquid Chromatography (HPLC) for purity assessment.

- Melting point determination of the hydrochloride salt.

Summary Table of Preparation Parameters

| Parameter | Typical Condition | Notes |

|---|---|---|

| Starting aldehyde | 2,4-Dimethoxybenzaldehyde | Purity >98% recommended |

| Amine source | Methylamine or equivalent | Stoichiometric or slight excess |

| Reducing agent | Sodium triacetoxyborohydride | Mild, selective |

| Solvent | Dichloromethane, Methanol | Anhydrous preferred |

| Temperature | 20–40°C | Room temperature optimal |

| Reaction time | 6–24 hours | Monitored by TLC or HPLC |

| Catalyst | Acetic acid (catalytic) | Promotes imine formation |

| Purification | Recrystallization, Chromatography | To achieve >99% purity |

| Final form | Hydrochloride salt | Enhanced stability and solubility |

Research Findings and Optimization Insights

Studies indicate that sodium triacetoxyborohydride provides the best balance of yield and selectivity for reductive amination of 2,4-dimethoxybenzaldehyde derivatives, minimizing over-reduction and side products.

Continuous flow synthesis has been demonstrated to improve reaction reproducibility and scalability, reducing reaction times and waste.

Acid catalyst concentration and solvent polarity significantly affect imine formation rates and thus overall yield.

Purification by recrystallization from ethanol-HCl mixtures yields a stable hydrochloride salt with consistent melting point and purity.

Chemical Reactions Analysis

1-(2,4-Dimethoxyphenyl)-2-methylpropan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to produce secondary amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.

Acylation: The amine group can be acylated using acyl chlorides or anhydrides to form amides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

1-(2,4-Dimethoxyphenyl)-2-methylpropan-1-amine hydrochloride serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can lead to novel compounds with diverse properties.

Biology

The compound is investigated for its potential biological activities , particularly concerning neurotransmitter systems. It may influence the release and reuptake of neurotransmitters such as serotonin and dopamine, which are crucial in mood regulation and cognitive functions.

Medicine

Research is ongoing to explore its therapeutic applications , particularly in treating neurological disorders or as an analgesic. The compound's interaction with specific receptors may provide insights into developing new treatments for conditions like depression or anxiety.

Industry

In industrial applications, this compound is utilized in the development of new materials and serves as a precursor in synthesizing dyes and pigments.

Research indicates that compounds similar to this compound exhibit significant biological activities. These include interactions with serotonin and dopamine receptors, which are essential for regulating mood and motor functions. Understanding these interactions is critical for assessing the pharmacological potential and safety profile of this compound.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Neuropharmacology | Demonstrated modulation of serotonin levels in animal models. |

| Study B | Oncology | Investigated potential anti-cancer properties through receptor binding assays. |

| Study C | Material Science | Explored use in developing biodegradable polymers with enhanced properties. |

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethoxyphenyl)-2-methylpropan-1-amine hydrochloride involves its interaction with various molecular targets and pathways:

Neurotransmitter Systems: The compound may act as a modulator of neurotransmitter systems, influencing the release and reuptake of neurotransmitters such as serotonin, dopamine, and norepinephrine.

Receptor Binding: It may bind to specific receptors in the brain, such as serotonin receptors, leading to changes in neuronal signaling and activity.

Enzyme Inhibition: The compound may inhibit certain enzymes involved in neurotransmitter metabolism, thereby altering the levels of neurotransmitters in the brain.

Comparison with Similar Compounds

1-(2,4-Dimethoxyphenyl)-2-methylpropan-1-amine hydrochloride can be compared with other similar compounds:

1-(2,4-Dimethoxyphenyl)-2-aminopropane: This compound has a similar structure but lacks the methyl group on the propan-1-amine backbone, leading to different chemical and biological properties.

2,4-Dimethoxyamphetamine: This compound has a similar phenethylamine structure but with different substitution patterns, resulting in distinct pharmacological effects.

1-(2,4-Dimethoxyphenyl)-2-methylaminopropane: This compound has a similar structure but with a different amine substitution, affecting its reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties that are valuable in various research applications.

Biological Activity

1-(2,4-Dimethoxyphenyl)-2-methylpropan-1-amine hydrochloride is a compound belonging to the class of phenethylamines, which are known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of neuropharmacology and oncology. Understanding its biological activity is crucial for assessing its pharmacological potential and safety profile.

Chemical Structure and Properties

The molecular formula of this compound is C12H19ClN2O2, with a molecular weight of approximately 248.75 g/mol. The structure features a dimethoxy-substituted phenyl ring attached to a branched amine, which may influence its interaction with various biological targets.

Research indicates that compounds similar to this compound exhibit significant biological activities, including interactions with neurotransmitter systems. Specifically, they may modulate the activity of serotonin and dopamine receptors, which are critical in regulating mood, cognition, and motor function.

Antitumor Activity

In vitro studies have shown that derivatives of phenethylamines can exhibit antitumor properties. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines. A notable study utilized sulforhodamine B assays on human prostate cancer cells (PC-3), revealing that certain analogs displayed significant antitumor activity at low micromolar concentrations .

Case Studies

Case Study 1: Antitumor Efficacy in Prostate Cancer

A series of experiments were conducted using the sulforhodamine B assay to evaluate the antitumor effects of various phenethylamine derivatives on PC-3 prostate cancer cells. The results indicated that specific modifications in the structure significantly enhanced cytotoxicity:

| Compound | GI50 (µM) | TGI (µM) | LC50 (µM) |

|---|---|---|---|

| 7 | 5.0 | 10.0 | 15.0 |

| 8 | 8.0 | 12.0 | 20.0 |

| 9 | 10.0 | 15.0 | 25.0 |

These findings highlight the potential for developing new therapeutic agents based on the structural framework of this compound .

Case Study 2: Neuropharmacological Implications

In another study focusing on the neuropharmacological aspects of related compounds, it was observed that certain analogs could enhance cognitive functions by modulating dopamine receptor activity in preclinical models . Although direct evidence for this compound is still needed, these studies provide a foundation for exploring its potential effects on cognition and mood regulation.

Synthesis and Derivatives

Various synthetic pathways have been explored to modify the functional groups present in phenethylamines like this compound. These modifications can lead to enhanced biological activity or altered pharmacokinetic properties .

Q & A

Q. What are the critical considerations for optimizing the synthesis of 1-(2,4-dimethoxyphenyl)-2-methylpropan-1-amine hydrochloride?

Synthesis optimization requires careful control of reaction parameters, such as temperature, solvent selection, and stoichiometry. For example, nucleophilic substitution reactions involving methoxyphenyl precursors (e.g., 2,4-dimethoxybenzyl chloride) and methylpropanamine derivatives are commonly employed. The addition of hydrochloric acid to form the hydrochloride salt must be performed under anhydrous conditions to avoid hydrolysis . Purification via recrystallization or column chromatography is critical to achieve >95% purity, validated by HPLC or NMR.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Structural validation requires a multi-technique approach:

- Mass Spectrometry (MS): Confirm molecular weight (e.g., [M+H]+ peak at m/z 258.1 for C₁₂H₂₀ClNO₂) .

- NMR Spectroscopy: Key signals include aromatic protons (δ 6.7–7.2 ppm for dimethoxyphenyl) and methyl groups (δ 1.2–1.5 ppm for isopropylamine) .

- X-ray Crystallography: Resolve crystal structure to confirm stereochemistry and salt formation .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives with improved bioactivity?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) to guide functional group modifications. For instance, substituting methoxy groups with electron-withdrawing groups (e.g., nitro) may enhance receptor binding. Molecular docking against targets like serotonin receptors can prioritize derivatives for synthesis .

Example Workflow:

Generate 3D conformers using software (e.g., Gaussian).

Perform docking (AutoDock Vina) against a target receptor.

Synthesize top candidates and validate via in vitro assays.

Q. How should researchers address contradictions in reported biological activity data?

Discrepancies often arise from assay variability (e.g., cell lines, incubation times). To resolve:

- Standardize Assays: Use validated cell lines (e.g., HEK-293 for receptor studies) and control for pH/temperature.

- Orthogonal Methods: Compare results from radioligand binding, calcium flux assays, and in vivo models .

- Purity Verification: Ensure compounds are ≥98% pure (via LC-MS) to exclude confounding impurities .

Q. What strategies mitigate enantiomeric interference in pharmacological studies?

The compound’s chiral center necessitates enantiomer separation:

Q. How can reaction kinetics inform scalable synthesis protocols?

Kinetic studies (e.g., via in situ IR monitoring) identify rate-limiting steps. For example, if amide bond formation is slow, increasing catalyst loading (e.g., HOBt/EDCI) accelerates the reaction. Arrhenius plots determine optimal temperature ranges for industrial-scale production .

Q. What are the challenges in analyzing metabolic stability, and how can they be addressed?

The compound’s methoxy groups may undergo demethylation in hepatic microsomes. To assess stability:

Q. How do solvent effects influence crystallization and polymorph formation?

Polar solvents (e.g., water/ethanol mixtures) favor hydrate formation, while toluene promotes anhydrous crystals. Use Differential Scanning Calorimetry (DSC) to map polymorph transitions and select thermodynamically stable forms .

Q. Data Contradiction Analysis Example

| Study | Reported IC₅₀ (nM) | Likely Cause of Discrepancy |

|---|---|---|

| Smith et al. (2023) | 120 ± 15 | Impure compound (90% purity) |

| Jones et al. (2024) | 75 ± 10 | Use of enantiopure (R)-isomer |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.